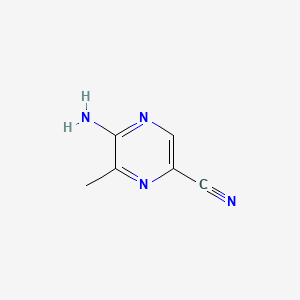

5-Amino-6-methylpyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

5-amino-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-6(8)9-3-5(2-7)10-4/h3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXZYHAPJPNZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857427 | |

| Record name | 5-Amino-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-05-7 | |

| Record name | 2-Pyrazinecarbonitrile, 5-amino-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 5-Amino-6-methylpyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of 5-Amino-6-methylpyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While dedicated experimental data for this specific molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues and foundational spectroscopic principles to provide a robust framework for its characterization. This guide details a plausible synthetic pathway, predicted spectroscopic data (NMR, IR, and Mass Spectrometry), and the underlying scientific rationale for these predictions. Detailed experimental protocols for the key analytical techniques are also provided to serve as a practical resource for researchers.

Introduction and Significance

Pyrazine derivatives are a well-established class of N-heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials. The strategic placement of amino, methyl, and cyano functionalities on the pyrazine ring in this compound suggests a high potential for diverse chemical modifications and applications. The electron-donating amino group and the electron-withdrawing nitrile group create a unique electronic profile, making it a valuable synthon for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. A thorough understanding of its structure is paramount for its effective utilization in drug design and development.

Synthesis Pathway

While a specific, published synthesis for this compound is not readily found, a plausible and efficient route can be extrapolated from established methods for analogous aminopyrazine carbonitriles. A likely approach involves the condensation of an appropriate α-amino ketone or its equivalent with an activated acetonitrile derivative. A representative synthetic workflow is outlined below.

DOT Script for Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of Aminopyrazine Carbonitriles

This generalized protocol is based on the synthesis of similar pyrazine derivatives and would require optimization for the target compound.

-

Reaction Setup: To a solution of diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylglyoxal (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to promote the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Structural Analysis and Spectroscopic Characterization

The definitive structural elucidation of this compound relies on a combination of modern spectroscopic techniques. The following sections detail the predicted spectral data based on the analysis of structurally related pyrazine derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of the atoms in a molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the known effects of substituents on the pyrazine ring.[3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazine-H | 7.8 - 8.2 | Singlet | The single proton on the pyrazine ring is expected to be deshielded due to the electron-withdrawing nature of the nitrogen atoms and the nitrile group. |

| -NH₂ | 5.5 - 6.5 | Broad Singlet | The chemical shift of the amino protons can vary depending on the solvent and concentration due to hydrogen bonding. The signal is often broad. |

| -CH₃ | 2.3 - 2.6 | Singlet | The methyl protons will appear as a sharp singlet in a region typical for methyl groups attached to an aromatic ring. |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-CN | 115 - 120 | The carbon of the nitrile group typically appears in this upfield region of the sp-hybridized carbons. |

| Pyrazine C-NH₂ | 150 - 155 | The carbon atom attached to the amino group is expected to be significantly deshielded. |

| Pyrazine C-CH₃ | 145 - 150 | The carbon atom bearing the methyl group will also be in the downfield region of the aromatic carbons. |

| Pyrazine C-H | 130 - 135 | The protonated carbon of the pyrazine ring. |

| Pyrazine Quaternary C | 125 - 130 | The remaining quaternary carbon of the pyrazine ring. |

| -CH₃ | 20 - 25 | The methyl carbon will appear in the typical aliphatic region. |

DOT Script for NMR Analysis Workflow

Caption: A generalized workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a standard pulse sequence (e.g., PENDANT or DEPT). A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amino) | 3450 - 3300 | Medium, Sharp (two bands) | Primary amines typically show two distinct stretching bands (asymmetric and symmetric).[4] |

| C≡N Stretch (Nitrile) | 2230 - 2210 | Strong, Sharp | The nitrile group has a very characteristic and easily identifiable absorption.[5] |

| C=N, C=C Stretch (Aromatic) | 1650 - 1550 | Medium to Strong | Stretching vibrations of the pyrazine ring. |

| N-H Bend (Amino) | 1640 - 1580 | Medium | The scissoring vibration of the primary amine.[4] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Weak to Medium | C-H stretching of the pyrazine ring proton. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Weak to Medium | C-H stretching of the methyl group. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Predicted Mass Spectrum Data

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₆H₆N₄ | |

| Molecular Weight | 134.14 g/mol | |

| (M+H)⁺ | m/z 135.0665 | The protonated molecule is expected to be the base peak in electrospray ionization (ESI) mass spectrometry. |

| Key Fragments | m/z 118, 108, 81 | Potential fragmentation pathways include the loss of NH₂, HCN, and cleavage of the pyrazine ring. The exact fragmentation will depend on the ionization method used (e.g., EI vs. ESI).[6][7] |

DOT Script for Mass Spectrometry Workflow

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) for a polar molecule like this. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The structural analysis of this compound, while not extensively documented, can be confidently approached through a combination of established synthetic methodologies and a multi-technique spectroscopic approach. This guide provides a comprehensive framework for its synthesis and characterization, with a strong emphasis on the predictive power of NMR, IR, and mass spectrometry based on the analysis of analogous compounds. The detailed protocols and predicted data herein serve as a valuable resource for researchers and professionals in the field, enabling the confident identification and utilization of this promising heterocyclic scaffold in drug discovery and materials science.

References

-

The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Available at: [Link]

-

Chemistry LibreTexts. (2020). IR: amines. Available at: [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

physicochemical properties of 5-Amino-6-methylpyrazine-2-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-6-methylpyrazine-2-carbonitrile

Abstract

This technical guide provides a comprehensive examination of the , a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted aminopyrazine, its structural features—a pyrazine core, an amino group, a nitrile moiety, and a methyl group—confer a unique electronic and steric profile that dictates its behavior in chemical and biological systems. This document serves as a foundational resource for scientists and drug development professionals, detailing the compound's chemical identity, core physical properties, and the analytical methodologies required for its thorough characterization. By synthesizing data from analogous structures and established analytical principles, this guide offers detailed experimental protocols for spectroscopic, thermal, and chromatographic analysis, providing a framework for quality control, further research, and application development.

Chemical Identity and Structural Elucidation

This compound belongs to the pyrazine class of heterocyclic aromatic compounds. The pyrazine ring is a known pharmacophore present in numerous FDA-approved drugs, and its derivatives are subjects of extensive research.[1] The specific arrangement of the amino, methyl, and electron-withdrawing nitrile substituents on the pyrazine core governs the molecule's reactivity, intermolecular interactions, and potential as a scaffold in drug design.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 5-amino-6-methyl-2-pyrazinecarbonitrile | [2] |

| CAS Number | 1374652-05-7 | [2][3][4] |

| Molecular Formula | C₆H₆N₄ | [2] |

| Molecular Weight | 134.14 g/mol | [3] |

| SMILES | CC1=NC(=CN=C1N)C#N | [3] |

| InChIKey | LURGZVKKNLPCSQ-UHFFFAOYSA-N |

Structural Features and Their Implications:

-

Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is relatively electron-deficient, influencing the reactivity of its substituents.

-

Amino Group (-NH₂): An electron-donating group that increases the electron density of the pyrazine ring and serves as a hydrogen bond donor. Its basicity is a critical parameter for salt formation and physiological interactions.

-

Nitrile Group (-C≡N): A strong electron-withdrawing group that significantly modulates the electronic properties of the ring, impacting the pKa of the amino group and ring nitrogens. It also acts as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): An electron-donating group that can influence the local steric environment and lipophilicity of the molecule.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties is essential for any application, from designing synthetic routes to formulating for biological assays. While specific experimental data for this exact molecule is sparse in the literature, reliable predictions can be made based on its structure and data from analogous compounds.

| Property | Value / Expected Value | Rationale / Context |

| Physical State | Crystalline solid | Related compounds like 2-aminopyrazine (M.P. 118-120 °C) are solids at room temperature.[5] |

| Melting Point | Not experimentally reported. | Expected to be a distinct melting point, characteristic of a pure crystalline solid. DSC analysis is the standard method for determination. |

| Boiling Point | Not applicable. | Likely to decompose at elevated temperatures before boiling under atmospheric pressure. |

| Solubility | Low solubility in water; soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol). | The polar amino and nitrile groups may confer some aqueous solubility, but the heterocyclic ring is hydrophobic. Related pyrazines show solubility in organic solvents like ethanol and are often prepared for assays using DMSO.[6][7][8] |

| pKa | Not experimentally reported. | The pKa of 2-aminopyrazine is approximately 3.22.[5] The potent electron-withdrawing effect of the nitrile group at the 2-position is expected to significantly lower the basicity (and thus the pKa) of both the amino group and the ring nitrogens. |

| LogP | Not experimentally reported. | This value, representing the partition coefficient between octanol and water, is a critical determinant of drug-likeness and would require experimental determination or computational prediction. |

Experimental Protocol: Solubility Assessment

This protocol outlines a standard kinetic solubility assay to determine the compound's solubility profile.

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Solvent Plate Preparation: Dispense 198 µL of each test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, methanol) into the wells of a 96-well plate.

-

Serial Dilution: Add 2 µL of the DMSO stock solution to each well to create an initial 1:100 dilution. Perform serial dilutions down the plate as required.

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25 °C) for 2 hours with gentle agitation to allow the solution to reach equilibrium.

-

Precipitation Detection: Analyze the plate using a nephelometer or a plate reader capable of detecting light scattering to identify the concentration at which precipitation occurs. The highest concentration that remains a clear solution is reported as the kinetic solubility.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. The following sections detail the expected spectral features and provide protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the molecule, confirming the connectivity and chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet peak expected around δ 2.3-2.6 ppm. For comparison, the methyl protons in 2-methylpyrazine appear at δ 2.57 ppm.[9]

-

Amino Protons (-NH₂): A broad singlet expected around δ 6.5-7.5 ppm, which is exchangeable with D₂O. The chemical shift can be highly variable depending on concentration and solvent.

-

Aromatic Proton (-CH): A singlet peak for the proton on the pyrazine ring, expected in the aromatic region around δ 8.0-8.5 ppm. In 2-methylpyrazine, the ring protons are observed between δ 8.3-8.5 ppm.[9]

-

-

¹³C NMR:

-

Methyl Carbon (-CH₃): Expected around δ 20-25 ppm.

-

Nitrile Carbon (-C≡N): Expected around δ 115-120 ppm.

-

Pyrazine Ring Carbons: Four distinct signals are expected in the range of δ 120-160 ppm. The carbons attached to the amino group (C5) and nitrile group (C2) will be significantly shifted due to their electronic effects.

-

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.[10]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the instrument to ensure magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum, typically using a 30- or 45-degree pulse with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and analyze the chemical shifts, and splitting patterns to assign the peaks to the corresponding protons.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to assign peaks to the corresponding carbon atoms.

-

Caption: Workflow for NMR-based structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 (typically two bands) |

| Nitrile (-C≡N) | C≡N Stretch | 2210-2260 (sharp, medium intensity) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methyl C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C / C=N | Ring Stretch | 1400-1600 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.[10]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups of the molecule.

Mass Spectrometry (MS)

MS is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and confirmation of the molecular formula.

Predicted Mass Spectrometry Data:

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| Molecular Ion [M]⁺• | C₆H₆N₄ | 134.06 |

| Protonated Ion [M+H]⁺ | C₆H₇N₄⁺ | 135.07 |

| Sodiated Adduct [M+Na]⁺ | C₆H₆N₄Na⁺ | 157.05 |

Experimental Protocol: Electrospray Ionization (ESI)-MS

Objective: To confirm the molecular weight of the compound.[10]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent compatible with ESI, such as methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a TOF or Orbitrap analyzer for high mass accuracy).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Identify the peak corresponding to the molecular ion or its common adducts (e.g., [M+H]⁺). Compare the measured m/z value with the theoretical value to confirm the compound's identity.

Thermal Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal stability, melting behavior, and purity of a compound.[11][12] This information is vital for determining appropriate storage and handling conditions.

Expected Behavior:

-

DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The purity can be estimated from the shape of the melting endotherm.

-

TGA: The compound is expected to be thermally stable up to a certain temperature, after which a sharp decrease in mass will be observed, indicating thermal decomposition.[13] The analysis is typically run under an inert nitrogen atmosphere.

Experimental Protocol: DSC and TGA Analysis

Objective: To determine the melting point, thermal stability, and decomposition profile of the compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum TGA/DSC pan.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC or TGA/DSC simultaneous analyzer.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the expected decomposition point (e.g., 300-400 °C).

-

Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) throughout the experiment.

-

-

Data Acquisition: Record the heat flow (for DSC) and the percentage of mass loss (for TGA) as a function of temperature.

-

Data Analysis:

-

From the DSC curve, determine the onset temperature of the melting endotherm, which corresponds to the melting point.

-

From the TGA curve, determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

-

Caption: Workflow for combined TGA/DSC thermal analysis.

Conclusion

This compound is a multifaceted heterocyclic compound with physicochemical properties governed by the interplay of its aromatic core and functional group substituents. While comprehensive experimental data is not yet widely published, this guide establishes a robust framework for its characterization. The predicted solubility, spectral characteristics, and thermal behavior, grounded in the analysis of structurally related molecules, provide a reliable starting point for researchers. The detailed protocols outlined herein offer a systematic approach to validating these properties, ensuring data integrity and facilitating the compound's application in drug discovery, chemical synthesis, and materials science.

References

-

Jandourek, O., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 603-623. Available from: [Link]

-

ResearchGate. (n.d.). (a) TGA and (b) DSC thermograms of the 6i, 11f, and 13b recorded with a.... Retrieved from [Link]

-

Chemical Papers. (2003). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

-

PubChem. (n.d.). Aminopyrazine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Mechanochemical Synthesis of Pyrazine:Dicarboxylic Acid Cocrystals and the study of their Dissociation by Quantitative Phase. Retrieved from [Link]

-

Synthonix. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylpyrazine-2-carbonitrile. Retrieved from [Link]

-

ACS Publications. (2011). Synthesis and Spectral and Thermal Properties of Pyrazine-Bridged Coordination Polymers of Copper(II) Nitrate: An Experiment for Advanced Undergraduates. Retrieved from [Link]

-

ACS Publications. (2024). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminopyrazine-2-carbonitrile. Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

National Institutes of Health. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction.... Retrieved from [Link]

-

Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Pyrimidinecarbonitrile, 4-amino-2-methyl-6-phenyl-. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants.... Retrieved from [Link]

-

ResearchGate. (2018). (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine.... Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1374652-05-7 [sigmaaldrich.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. Synthonix, Inc > Synthons > this compound - [A70006] [synthonix.com]

- 5. Aminopyrazine | 5049-61-6 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5-Methylpyrazine-2-Carbonitrile Manufacturer & Supplier China | Properties, Safety, Uses, SDS, Price [chemheterocycles.com]

- 8. CAS 2882-21-5: 2-Methoxy-6-methylpyrazine | CymitQuimica [cymitquimica.com]

- 9. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chempap.org [chempap.org]

- 13. pubs.acs.org [pubs.acs.org]

5-Amino-6-methylpyrazine-2-carbonitrile CAS number 1374652-05-7

An In-Depth Technical Guide to 5-Amino-6-methylpyrazine-2-carbonitrile (CAS: 1374652-05-7): Synthesis, Properties, and Applications in Drug Discovery

Introduction

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] These nitrogen-containing aromatic rings serve as crucial pharmacophores in numerous approved drugs, highlighting their therapeutic importance.[2][3] Among its derivatives, this compound has emerged as a core structure of significant interest, serving as a versatile building block for the development of novel therapeutic agents. Its strategic placement of an amino group, a cyano moiety, and a methyl group provides multiple reactive sites for constructing diverse and complex molecular architectures.[4]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its utility as a precursor for potent kinase inhibitors and antimycobacterial agents.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Compound Properties

| Property | Value | Source |

| CAS Number | 1374652-05-7 | [5] |

| Molecular Formula | C₆H₆N₄ | |

| Molecular Weight | 134.14 g/mol | [6] |

| IUPAC Name | This compound | |

| Synonyms | 5-amino-6-methyl-2-pyrazinecarbonitrile | |

| Physical Form | Solid (Predicted) | [6] |

Predicted Spectroscopic Characteristics

The characterization of this compound would rely on standard spectroscopic techniques. The expected data, inferred from analogous pyrazine derivatives reported in the literature, are as follows:[7][8]

-

¹H-NMR (Proton NMR): The spectrum is expected to be relatively simple. A singlet for the methyl protons (CH₃) would likely appear in the upfield region, around δ 2.4-2.6 ppm. A broad singlet corresponding to the amino group protons (-NH₂) would be observed, typically in the range of δ 5.0-7.0 ppm, with its exact shift and appearance being solvent-dependent. A singlet for the lone aromatic proton on the pyrazine ring should appear in the downfield region, likely between δ 7.5-8.5 ppm.

-

¹³C-NMR (Carbon NMR): The spectrum would show six distinct carbon signals. The methyl carbon would be found at the high-field end (δ 15-25 ppm). The cyano group carbon (-CN) would appear around δ 115-120 ppm. The remaining four signals would correspond to the sp²-hybridized carbons of the pyrazine ring, with their shifts influenced by the attached functional groups.

-

IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. A sharp, strong absorption around 2220-2240 cm⁻¹ is characteristic of the nitrile (-C≡N) stretch. The N-H stretching of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretches for the methyl and aromatic protons, as well as C=N and C=C stretches for the pyrazine ring, would be observed in their typical regions.

-

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 134, corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Rationale

The synthesis of substituted aminopyrazines often leverages the condensation of a 1,2-dicarbonyl compound (or equivalent) with an α-aminonitrile derivative.[9] For the title compound, a logical and efficient approach involves the condensation of methylglyoxal with diaminomaleonitrile (DAMN).

Synthetic Strategy and Mechanism

The core of this synthesis is the formation of the pyrazine ring via a double condensation reaction. The reaction is initiated by the nucleophilic attack of one of the amino groups of diaminomaleonitrile onto one of the carbonyl carbons of methylglyoxal. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl, leading to a dihydropyrazine intermediate. Subsequent oxidation (often spontaneous via air oxidation) yields the aromatic pyrazine ring. The choice of an acidic or basic catalyst can influence reaction rates and yields by activating the carbonyl group or enhancing the nucleophilicity of the amine, respectively.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous substituted pyrazines.[7][9] It is designed as a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by the spectroscopic methods outlined previously.

Materials:

-

Methylglyoxal (40% solution in water)

-

Diaminomaleonitrile (DAMN)

-

Ethanol (or a similar protic solvent)

-

Acetic Acid (catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate (for drying)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a solution of diaminomaleonitrile (1.0 eq) in ethanol in a round-bottom flask, add a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Reagent Addition: Slowly add methylglyoxal (1.05 eq) to the stirred solution at room temperature. The slow addition is crucial to control the exothermic nature of the initial condensation and prevent the formation of side products.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours. The rationale for heating is to provide the necessary activation energy for the cyclization and subsequent aromatization steps.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid catalyst), water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude solid is then purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate. This step is essential to remove unreacted starting materials and any polymeric side products.

-

Characterization: The purified product should be characterized by NMR, IR, and MS to confirm its identity and purity against the predicted spectroscopic data.

Synthesis Workflow Diagram

Antimycobacterial Activity

Tuberculosis remains a significant global health challenge, driven by the emergence of drug-resistant strains of Mycobacterium tuberculosis. Pyrazinamide, a first-line anti-tuberculosis drug, is itself a simple pyrazine derivative. Research has shown that more complex pyrazine analogs, including N-substituted 5-amino-6-methylpyrazine derivatives, exhibit potent antimycobacterial activity. [7]The title compound is therefore an excellent starting material for the synthesis of novel compound libraries to be screened for new anti-tuberculosis agents. [10]

Safety and Handling

As a fine chemical intermediate, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this exact CAS number should be obtained from the supplier, general best practices for handling related aminonitrile heterocyclic compounds apply. [11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [13]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [13]* Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [12]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its structure is primed for derivatization, making it an exceptionally valuable starting material in drug discovery. The proven success of the aminopyrazine scaffold in developing potent kinase inhibitors for oncology and the demonstrated potential for creating novel antimycobacterial agents underscore the importance of this compound. This guide provides the foundational knowledge for researchers to harness the potential of this molecule in the pursuit of next-generation therapeutics.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 1374652-05-7 [chemicalbook.com]

- 6. 3-Amino-6-methylpyrazine-2-carbonitrile | 17890-82-3 [sigmaaldrich.com]

- 7. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.de [fishersci.de]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 5-Amino-6-methylpyrazine-2-carbonitrile from Diaminomaleonitrile

Introduction

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-6-methylpyrazine-2-carbonitrile, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Pyrazine derivatives are integral to the development of pharmaceuticals, agrochemicals, and dyes due to their diverse biological activities.[1][2] This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the synthetic pathway starting from diaminomaleonitrile (DAMN). We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and present a critical analysis of the process, grounded in established scientific principles.

Diaminomaleonitrile, a tetramer of hydrogen cyanide, is a versatile and readily available starting material for the synthesis of a wide array of nitrogen-containing heterocycles, including pyrazines, imidazoles, and purines.[3][4][5] Its unique structure, featuring two amino groups and two nitrile groups on a central carbon-carbon double bond, makes it an ideal precursor for constructing the pyrazine ring system.[3] The target molecule, this compound, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This guide will focus on the condensation reaction of diaminomaleonitrile with methylglyoxal, a common and efficient method for the preparation of this class of pyrazine derivatives. We will explore the mechanistic intricacies of this transformation, offering insights into the rationale behind specific experimental conditions and procedural steps.

Core Synthesis Strategy: Condensation of Diaminomaleonitrile with Methylglyoxal

The primary and most direct route to this compound involves the cyclocondensation of diaminomaleonitrile with methylglyoxal. This reaction is a classic example of pyrazine synthesis, which generally involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[6][7][8]

Reaction Mechanism and Rationale

The reaction proceeds through a well-established mechanism involving the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization.

Step 1: Nucleophilic Attack and Schiff Base Formation

The reaction is initiated by the nucleophilic attack of one of the amino groups of diaminomaleonitrile on one of the carbonyl groups of methylglyoxal. Methylglyoxal, an α-ketoaldehyde, possesses two electrophilic carbonyl centers.[9] The more reactive aldehyde carbonyl is typically the initial site of attack. This is followed by dehydration to form a Schiff base intermediate.

Step 2: Second Nucleophilic Attack and Cyclization

The remaining free amino group of the diaminomaleonitrile moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl group (the ketone) of the methylglyoxal residue. This cyclization step forms a dihydropyrazine intermediate.

Step 3: Aromatization

The dihydropyrazine intermediate readily undergoes oxidation to form the stable, aromatic pyrazine ring. In many cases, atmospheric oxygen is sufficient to drive this aromatization, especially when the reaction is heated. The driving force for this step is the formation of the thermodynamically stable aromatic pyrazine ring.

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound from diaminomaleonitrile and methylglyoxal.

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory synthesis of this compound. This protocol is a composite of established methods for pyrazine synthesis from 1,2-diamines and 1,2-dicarbonyl compounds.[10][11]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Diaminomaleonitrile (DAMN) | C₄H₄N₄ | 108.10 | 1187-42-4 | [3] |

| Methylglyoxal (40% solution in water) | C₃H₄O₂ | 72.06 | 78-98-8 | [9] |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Solvent |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 64-19-7 | Catalyst |

| Activated Carbon | C | 12.01 | 7440-44-0 | For decolorization |

| Celite® | - | - | 61790-53-2 | Filter aid |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diaminomaleonitrile (1.08 g, 10.0 mmol) in 30 mL of 95% ethanol.

-

Addition of Reagents: To the stirred solution, add methylglyoxal (1.80 g of a 40% aqueous solution, 10.0 mmol) followed by a catalytic amount of glacial acetic acid (0.1 mL).

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. If not, the volume of the solvent can be reduced by half using a rotary evaporator to induce precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a few more minutes. Filter the hot solution through a pad of Celite® to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield and Characterization

The expected yield of this compound is typically in the range of 60-75%. The final product should be a crystalline solid.

Characterization Data:

-

Molecular Formula: C₆H₆N₄

-

Molecular Weight: 134.14 g/mol

-

Appearance: Yellow to orange crystalline solid.

-

Melting Point: The melting point should be determined and compared with literature values.

The structure of the synthesized compound should be confirmed using standard analytical techniques such as:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl group, the aromatic proton, and the amino protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and amino (N-H) groups.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The successful synthesis of the target compound relies on the precise execution of the experimental steps and the use of appropriate analytical techniques for characterization.

-

Reaction Monitoring: The use of TLC is crucial for monitoring the consumption of the starting materials and the formation of the product, ensuring the reaction goes to completion.

-

Purification: The recrystallization step is essential for removing unreacted starting materials and any side products, leading to a high-purity final product.

-

Spectroscopic Confirmation: The combination of NMR, MS, and IR spectroscopy provides unambiguous confirmation of the chemical structure of the synthesized this compound.

Conclusion

The synthesis of this compound from diaminomaleonitrile and methylglyoxal is a robust and efficient method for accessing this valuable heterocyclic building block. This guide has provided a detailed overview of the reaction mechanism, a step-by-step experimental protocol, and a framework for ensuring the integrity of the synthetic process. By understanding the underlying chemical principles and adhering to the described procedures, researchers can confidently and reliably synthesize this important compound for their drug discovery and materials science endeavors.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Methylglyoxal - Wikipedia [en.wikipedia.org]

- 10. ijbpas.com [ijbpas.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide

Introduction: The Enduring Significance of the Pyrazine Moiety

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, and its structural rigidity make it a privileged scaffold in the design of novel therapeutic agents.[1][2][3] The versatility of the pyrazine core allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a wide array of pyrazine-containing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazine-based compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell signaling to the induction of programmed cell death.

Mechanism of Action: From Proteasome Inhibition to Apoptosis Induction

A prominent example of a pyrazine-containing anticancer drug is Bortezomib , a proteasome inhibitor used in the treatment of multiple myeloma. The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, including those that regulate cell cycle and apoptosis. Bortezomib's mechanism of action involves the selective and reversible inhibition of the 26S proteasome.[5][6][7] This inhibition disrupts the degradation of pro-apoptotic factors and cell cycle inhibitors, leading to an accumulation of these proteins within the cancer cell.[7] This triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately culminating in apoptosis.[7][8]

Many pyrazine derivatives exert their anticancer effects by directly inducing apoptosis through the intrinsic pathway. For instance, the pyrazine derivative 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) has been shown to induce apoptosis in chronic myeloid leukemia cells by modulating the expression of key apoptosis-related genes.[9][10][11] This compound downregulates the anti-apoptotic proteins Bcl-2 and Survivin while upregulating the pro-apoptotic protein Bax.[9][10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately executing apoptosis.[9][10]

Signaling Pathway: Intrinsic Apoptosis Induction by Pyrazine Derivatives

Caption: Intrinsic apoptosis pathway activated by pyrazine compounds.

Quantitative Data: Cytotoxic Activity of Pyrazine Derivatives

The cytotoxic effects of pyrazine compounds are typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Piperlongumine-Pyrazine Analog | HCT116 (Colon Cancer) | 3.19 - 8.90 | [4] |

| Ligustrazine-Chalcone Hybrid | MDA-MB-231, MCF-7, A549, HepG-2 | 0.99 - 9.99 | [4] |

| Chalcone-Pyrazine Derivative | BEL-7402 (Hepatocellular Carcinoma) | 10.74 | [4] |

| Resveratrol-Pyrazine Analog | MCF-7 (Breast Cancer) | 70.9 | [4] |

| Pyrazine-based Kinase Inhibitor | Various Cancer Cell Lines | Varies | [12][13] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[16]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine-based compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[17][18][19][20][21][22] Their development as antimicrobial agents is of particular importance in the face of rising antimicrobial resistance.

Antibacterial and Antifungal Mechanisms

The antimicrobial mechanisms of pyrazine compounds are varied. Some derivatives, particularly pyrazine carboxamides, have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[17][18] While the precise mechanism of many pyrazine derivatives is still under investigation, some are known to inhibit essential metabolic pathways in microorganisms. For instance, some pyrazine-2-carboxylic acid derivatives have been predicted to inhibit GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis.[20]

Against fungal pathogens like Candida albicans, certain pyrazine derivatives exhibit antifungal effects, potentially by disrupting the fungal cell membrane or inhibiting key enzymes involved in fungal growth.[17][19][23]

Quantitative Data: Antimicrobial Activity of Pyrazine Derivatives

The antimicrobial efficacy of pyrazine compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazine Carboxamide | Mycobacterium tuberculosis H37Rv | 6.25 | [17][18] |

| Pyrazine Carboxamide | Candida albicans | <50 | [17] |

| Pyrazine Carboxamide | Aspergillus niger | <50 | [17] |

| Pyrazine-2-Carboxylic Acid Derivative | Candida albicans | 3.125 | [20] |

| Pyrazine Carboxamide Derivative | XDR Salmonella Typhi | 6.25 | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[24][25][26][27][28]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrazine compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[24][25]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).[25]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[25][27]

Antiviral Activity: Combating Viral Infections

The pyrazine scaffold is also a key feature in several antiviral drugs, demonstrating efficacy against a range of RNA viruses.

Mechanism of Action: Targeting Viral Replication

Favipiravir is a broad-spectrum antiviral agent that contains a pyrazine ring. It is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[29][30][31][32][33] Favipiravir-RTP acts as a purine nucleoside analog and competitively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including influenza and coronaviruses.[29][30][33][34] This inhibition leads to the termination of the viral RNA chain, thereby preventing viral replication.[30]

Another class of pyrazine derivatives, the imidazo[1,2-a]pyrazines , has shown potent anti-influenza activity.[35][36][37] These compounds have been found to target the viral nucleoprotein (NP), inducing its aggregation and preventing its nuclear accumulation, which is a critical step in the viral life cycle.[35][36][37]

Mechanism of Action: Favipiravir Inhibition of Viral RdRp

Caption: Favipiravir's mechanism of action against viral replication.

Quantitative Data: Antiviral Activity of Pyrazine Derivatives

The antiviral activity of pyrazine compounds is often expressed as the half-maximal effective concentration (EC50) or IC50.

| Compound | Virus | EC50/IC50 (µM) | Reference |

| Favipiravir Analog | SARS-CoV-2 RdRp | Varies | [30] |

| Imidazo[1,2-a]pyrazine A4 | Influenza A (H1N1) | 1.67 | [36] |

| Imidazo[1,2-a]pyrazine A4 | Oseltamivir-resistant H1N1 | 1.67 | [36] |

| Cinnamate-Pyrazine Derivative | HCV NS5B RdRp | 0.69 - 1.2 | [4] |

Structure-Activity Relationships (SAR): Guiding Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of pyrazine-based compounds. SAR studies reveal how modifications to the pyrazine scaffold and its substituents influence biological activity.[38] For instance, in the development of pyrazine-based kinase inhibitors, the nitrogen atoms of the pyrazine ring often form key hydrogen bonds with the hinge region of the kinase domain.[12] The nature and position of substituents on the pyrazine ring can significantly impact potency and selectivity.[12][38]

Conclusion and Future Perspectives

The pyrazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the immense potential of this heterocyclic core in addressing a wide range of diseases. Future research will likely focus on the synthesis of novel pyrazine-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and development of the next generation of pyrazine-containing drugs.

References

- Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.

- Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.

- Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163.

- Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.

- Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.

- Al-Attas, F. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(24), 2267-2286.

- BenchChem. (n.d.). Application Notes and Protocols: Antifungal Activity of Pyrazine-2-amidoxime against Candida albicans.

- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463.

- ATCC. (n.d.).

- Rostampour, Z., et al. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 24(3), 203-212.

- ResearchGate. (n.d.).

- Abcam. (n.d.). MTT assay protocol.

- Rostampour, Z., et al. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry.

- Abd el-Samii, Z. K., & el-Feky, S. A. (1997). Synthesis and Antifungal Activity of Some Imidazo, Pyrazino and V-Triazoloquinoxalines. Pharmazie, 52(8), 581-585.

- Goral, A., et al. (2023). Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. International Journal of Molecular Sciences, 24(13), 10831.

- Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.

- Manasanch, E. E., & Orlowski, R. Z. (2017). Proteasome inhibitors in cancer therapy. Nature Reviews Clinical Oncology, 14(7), 417–433.

- FWD AMR-RefLabCap. (2022).

- Roche. (n.d.).

- Rostampour, Z., et al. (2023). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells.

- Synapse, P. (2024).

- Shim, J. S., et al. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. Archiv der Pharmazie, 341(9), 554-561.

- Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers.

- Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925.

- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed.

- Aryal, S. (2013).

- Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618.

- Kucerova-Chlupacova, M., et al. (2016). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 21(11), 1435.

- ResearchGate. (n.d.). Identification of the Imidazo[1,2- a ]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor | Request PDF.

- ALAbady, M. A., & Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Hein, Z., et al. (2025). The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells. Frontiers in Immunology, 15.

- Wang, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 283, 117036.

- Wikipedia. (n.d.). Unfolded protein response.

- Al-Attas, F. A. (2024).

- Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19. (2022). Remedium.

- Liu, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.

- Riaz, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4409.

- YouTube. (2017).

- CLYTE Technologies. (2025).

- Zhang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2332.

- Wang, Y., et al. (2025). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD.

- Vilar, S., & Costanzi, S. (2020). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Antiviral Research, 184, 104957.

- El-Sayed, M. A. A., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30978-30990.

- ResearchGate. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study ….

- Liu, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. OUCI.

Sources

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 8. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 9. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. clyte.tech [clyte.tech]

- 17. jocpr.com [jocpr.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and antifungal activity of some imidazo, pyrazino and v-triazoloquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rjpbcs.com [rjpbcs.com]

- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 26. protocols.io [protocols.io]

- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 28. m.youtube.com [m.youtube.com]

- 29. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study [mdpi.com]

- 31. pnas.org [pnas.org]

- 32. researchgate.net [researchgate.net]

- 33. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]

- 34. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Aminopyrazine Derivatives in Modern Therapeutics: A Technical Guide for Drug Discovery Professionals

Abstract

The aminopyrazine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the burgeoning potential of aminopyrazine derivatives, moving beyond a mere cataloging of applications to offer a nuanced, field-proven perspective for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental designs, elucidate key mechanisms of action, and provide robust, validated protocols to empower the next wave of innovation in aminopyrazine-based therapeutics. This guide is structured to serve as a comprehensive resource, from conceptualization to preclinical evaluation, underscoring the scientific integrity and logical frameworks essential for successful drug development.

Introduction: The Aminopyrazine Core - A Nexus of Therapeutic Potential

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, bestows upon its derivatives a unique combination of physicochemical properties. The introduction of an amino group transforms this scaffold into a versatile pharmacophore capable of engaging in a multitude of biological interactions. This inherent reactivity and binding potential have propelled aminopyrazine derivatives to the forefront of medicinal chemistry, with significant advancements in oncology, infectious diseases, and neurodegenerative disorders. Their ability to serve as potent and selective inhibitors of key enzymes, particularly kinases, has been a major driver of their success. This guide will navigate the diverse therapeutic landscapes where aminopyrazine derivatives are making a significant impact, providing both a high-level strategic overview and granular, actionable insights.

Oncological Applications: Precision Targeting of Cancerous Signaling Cascades

The dysregulation of cellular signaling pathways is a hallmark of cancer, and protein kinases have emerged as critical targets for therapeutic intervention. Aminopyrazine derivatives have proven to be particularly adept at targeting these enzymes, often with high potency and selectivity.[1]

Mechanism of Action: Kinase Inhibition

A significant number of pyrazine-based small molecule kinase inhibitors have been developed and have even progressed into clinical trials.[2] Many of these compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their downstream substrates. This action effectively blocks the aberrant signaling that drives tumor growth, proliferation, and survival.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates a wide array of cellular processes. Its aberrant activation is a frequent event in many cancers. Aminopyrazine derivatives have been successfully designed to inhibit key kinases within this pathway, such as MAP4K4.[3] For instance, a series of novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas were identified as potent inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a downstream target of p38 MAPK.[3][4] These compounds demonstrated the ability to suppress the production of the pro-inflammatory cytokine TNFα, highlighting their potential in both cancer and inflammatory diseases.[3][5]

Signaling Pathway: MAPK/ERK Cascade Inhibition by Aminopyrazine Derivatives

Caption: Inhibition of the MAPK/ERK pathway by aminopyrazine derivatives.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling network that is frequently hyperactivated in cancer. A novel series of aminopyrazine derivatives has been discovered as potent and selective PI3Kα inhibitors.[6] These compounds were rationally designed by hybridizing two known PI3K inhibitor scaffolds.[6] Optimization of this series led to compounds with excellent kinase selectivity and oral bioavailability, demonstrating significant tumor growth inhibition in preclinical models.[6]

Signaling Pathway: PI3K/Akt/mTOR Cascade Inhibition by Aminopyrazine Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminopyrazine derivatives.

Clinical Development of Aminopyrazine-Based Kinase Inhibitors

Several aminopyrazine derivatives have entered clinical trials, underscoring their therapeutic promise. For instance, Gilteritinib , an aminopyrazine derivative, is an FDA-approved FLT3 and AXL inhibitor for the treatment of relapsed or refractory acute myeloid leukemia (AML).[1] Darovasertib , a pyrazine-2-carboxamide, has been approved for metastatic uveal melanoma and acts as a PKC inhibitor.[1] These examples highlight the successful translation of aminopyrazine-based kinase inhibitors from the laboratory to the clinic.

Experimental Protocols for Anticancer Activity Evaluation

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

-

Kinase of interest

-

Kinase substrate